1H-Benzotriazole, 1-(o-methoxybenzyl)-
Overview
Description
1H-Benzotriazole, 1-(o-methoxybenzyl)- is a chemical compound with the molecular formula C₆H₅N₃ . It is also known by various other names, including Azimidobenzene , Benzisotriazole , and Benzotriazole . The compound’s structure consists of a triazole ring (a five-membered heterocyclic ring containing three nitrogen atoms) with an additional o-methoxybenzyl group attached .
Synthesis Analysis
The synthesis of 1H-Benzotriazole, 1-(o-methoxybenzyl)- involves several methods, including cyclization reactions of appropriate precursors. One common approach is the reaction of o-methoxybenzylamine with cyanogen azide or sodium azide . This process leads to the formation of the triazole ring, resulting in the desired compound .
Molecular Structure Analysis
The molecular structure of 1H-Benzotriazole, 1-(o-methoxybenzyl)- comprises a planar triazole ring fused with an o-methoxybenzyl group. The nitrogen atoms in the triazole ring contribute to its aromaticity, making it stable and suitable for various applications .
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution : The triazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Physical And Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action depends on its specific application. Notably, 1H-Benzotriazole, 1-(o-methoxybenzyl)- exhibits corrosion inhibition properties due to its ability to form protective layers on metal surfaces. It acts as a barrier against corrosive agents, preventing metal degradation .
Safety and Hazards
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15-16-17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHUPJQOKXNZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340267 | |
Record name | 1H-Benzotriazole, 1-(o-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27799-80-0 | |
Record name | 1H-Benzotriazole, 1-(o-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.